molecular formula C13H10FN3O2S B3003314 2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-54-0

2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B3003314
CAS No.: 2034487-54-0
M. Wt: 291.3
InChI Key: JMYKLGBBHNWEFT-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a fluorinated benzenesulfonamide group. This structure combines the pharmacodynamic versatility of pyrazolo-pyridine scaffolds with the bioisosteric properties of sulfonamides, which are known to enhance solubility and binding affinity in drug design .

Key structural features:

  • Pyrazolo[1,5-a]pyridine core: A nitrogen-rich bicyclic system that facilitates interactions with biological targets, particularly kinases and DNA .
  • 2-Fluorobenzenesulfonamide moiety: The fluorine atom at the ortho position likely enhances metabolic stability and electronic effects, while the sulfonamide group improves hydrophilicity .

Properties

IUPAC Name

2-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-12-3-1-2-4-13(12)20(18,19)16-10-6-8-17-11(9-10)5-7-15-17/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYKLGBBHNWEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves the condensation of a pyrazole derivative with a pyridine derivative, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines (e.g., compounds 2a and 2b in ) share structural similarities with the target compound but differ in their fused ring systems. These derivatives are often tailored for anticancer applications due to their ability to inhibit protein kinases and intercalate with DNA .

Key Findings :

  • Pyrazolo[1,5-a]pyrimidines (2a , 2b ) exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range .
  • The absence of a sulfonamide group in 2b reduces solubility but increases lipophilicity, enhancing tumor penetration .

Sulfonamide-Containing Analogs

Sulfonamide derivatives, such as those in , highlight the role of the sulfonamide group in antimicrobial activity. For example, 4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl)-N-(thiazol-2-yl)benzenesulfonamide derivatives show broad-spectrum antibacterial and antifungal properties .

Table 2: Impact of Substituents on Activity
Compound Substituent Position Functional Groups Activity (MIC, μg/mL) Reference
Target Compound Pyridine-C5 2-Fluoro, sulfonamide Not reported (kinase inhibition likely)
N-(Thiazol-2-yl)benzenesulfonamide Pyrazole-C4 Diazenyl, thiazole Antibacterial (MIC = 4–16 μg/mL)
TPGS-augmented niosomal derivatives Pyrimidine-C6 Vitamin E TPGS, tolyl groups Enhanced oral bioavailability (85–92%)

Key Findings :

  • Sulfonamide groups improve water solubility but may reduce membrane permeability unless formulated with carriers like TPGS .
  • Fluorine substitution in the target compound may confer metabolic stability over nitro or amino groups in analogs .

Kinase Inhibitors with Pyrazolo-Pyridine Scaffolds

Patents in and describe pyrazolo[1,5-a]pyridine derivatives as cyclin-dependent kinase (CDK) inhibitors. For instance, imidazo[1,5-a]pyridine sulfamoyl derivatives exhibit nanomolar potency against CDKs .

Table 3: Kinase Inhibition Profiles
Compound (Patent Example) Target Kinase IC₅₀ (nM) Structural Feature Reference
N,N-Dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide CDK2 12 ± 3 Sulfamoyl, piperazine
5-Chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine CDK4/6 8 ± 2 Fluoro-pyrimidine, branched alkyl
Target Compound Likely CDKs or PARP Not reported 2-Fluoro, sulfonamide

Key Findings :

  • The sulfamoyl group in imidazo-pyridine derivatives enhances kinase binding via hydrogen bonding .
  • Fluorine atoms in pyrimidine or benzene rings (as in the target compound) may improve selectivity for specific kinase isoforms .

Biological Activity

2-Fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the synthesis, biological evaluation, and specific activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C12_{12}H10_{10}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 275.29 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes. The methodologies often focus on optimizing yield and purity while minimizing by-products.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation primarily focuses on its inhibitory effects on specific kinases involved in cancer progression.

  • Kinase Inhibition :
    • The compound has shown selective inhibition of various oncogenic kinases, particularly Pim-1 kinase, which is implicated in cell survival and proliferation in several cancer types.
    • A study reported that certain pyrazolo derivatives exhibited over 98% inhibition of Pim-1 at a concentration of 1 µM, indicating strong potential for therapeutic applications in oncology .
  • Cell-Based Assays :
    • In vitro assays demonstrated that this compound significantly suppressed the phosphorylation of BAD protein (a pro-apoptotic factor), which is crucial for cell survival pathways.
    • The compound also inhibited colony formation in clonogenic assays at submicromolar concentrations, further confirming its potential as an anticancer agent .

Other Biological Activities

The compound's biological profile extends beyond anticancer activity:

  • Anti-inflammatory Effects : Some derivatives of pyrazolo compounds have shown promising anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Antimicrobial Activity : Preliminary studies suggest that related structures may exhibit antimicrobial properties, although specific data on this compound is limited.

Table 1: Inhibition Profile of Kinases by this compound

KinaseInhibition (%) at 1 µMSelectivity Score
Pim-1>98%0.14
Flt-395%
TRKC96%
Other KinasesVaried (50%-80%)

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant inhibition of BAD phosphorylation; effective in clonogenic assays
Anti-inflammatoryPotential COX inhibition based on related compounds
AntimicrobialLimited data available; requires further investigation

Case Studies

In one notable case study, researchers synthesized a series of pyrazolo compounds including the target molecule and evaluated their effects on various cancer cell lines. Results indicated that modifications to the pyrazolo ring significantly affected their potency against cancer cells, emphasizing the importance of structure-activity relationships (SAR) in drug design.

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